molecular formula C16H18ClN3O3 B044216 Cebaracetam CAS No. 113957-09-8

Cebaracetam

Cat. No.: B044216
CAS No.: 113957-09-8
M. Wt: 335.78 g/mol
InChI Key: QPKMIYNBZGPJAR-UHFFFAOYSA-N
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Description

Cebaracetam is a chemical compound belonging to the racetam family. It is a chlorinated acetyl piperazine-substituted analog of phenylpiracetam. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Preparation Methods

Cebaracetam can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with piperazine to form an intermediate, which is then reacted with 2-oxopyrrolidine to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Cebaracetam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the chlorinated phenyl ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces reduced derivatives.

Scientific Research Applications

Cebaracetam has shown potential in various scientific research applications:

    Chemistry: this compound is used as a model compound in studies involving racetams and their derivatives. It helps in understanding the chemical properties and reactivity of this class of compounds.

    Biology: In biological research, this compound is studied for its effects on neurotransmitter release and neuroprotection.

    Medicine: this compound’s neuroprotective properties make it a candidate for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting neurological disorders.

Mechanism of Action

The exact mechanism of action of cebaracetam is not fully understood. it is known to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), promoting the growth and survival of neurons. Additionally, it has antioxidant properties that help prevent oxidative stress-related damage to the brain.

Comparison with Similar Compounds

Cebaracetam is similar to other racetams such as phenylpiracetam and piracetam. it is unique due to its chlorinated acetyl piperazine substitution, which imparts distinct chemical and biological properties. Compared to phenylpiracetam, this compound has shown enhanced neuroprotective effects and a different mechanism of action involving GABA-A receptors and BDNF .

Similar Compounds

  • Phenylpiracetam
  • Piracetam
  • Oxiracetam
  • Aniracetam

These compounds share a common pyrrolidone structure but differ in their substituents, leading to variations in their pharmacological effects and applications .

Properties

CAS No.

113957-09-8

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one

InChI

InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21)

InChI Key

QPKMIYNBZGPJAR-UHFFFAOYSA-N

SMILES

C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl

Synonyms

1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine
cebaracetam

Origin of Product

United States

Synthesis routes and methods I

Procedure details

82.5 g (325 mmol) of 2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid, 32.5 g (325 mmol) of piperazin-2-one (ketopiperazine) and 100.8 g (325 mmol) of freshly distilled triphenyl phosphite are melted at 180°. The whole is allowed to cool to 130° and left to stand for 5 hours. The solidified reaction mass is cooled to room temperature and stirred for 1 hour with 300 ml of dichloromethane. The whole is filtered with suction, washed three times with 150 ml of dichloromethane each time and allowed to dry in the air. 1-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl]-3-oxopiperazine having a melting point of 208°-210° is obtained and can be purified further by dissolving in 200 ml of hot acetic acid, adding 800 ml of water and crystallising in an ice bath.
Name
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4.46 g (44.6 mmol) of piperazin-2-one (ketopiperazine) and 300 ml of dimethylformamide are added to 22.4 g (44.6 mmol) of 2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid pentachlorophenyl ester and the whole is stirred for 5 hours at room temperature. The whole is concentrated to dryness by evaporation under reduced pressure at 70°, stirred with 150 ml of ethyl acetate for 1 hour and then 150 ml of diethyl ether are added; the whole is filtered with suction, washed with 50 ml of diethyl ether and allowed to dry. 1-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl]-3-oxopiperazine having a melting point of 205°-207° is obtained and can be purified further by recrystallisation from 300 ml of butanol, washing with 50 ml of diethyl ether and drying, and then melts at 208°-210°.
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid pentachlorophenyl ester
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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